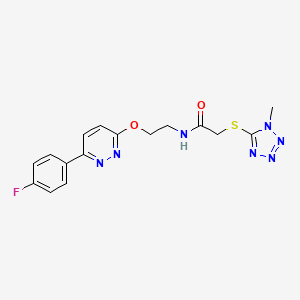

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN7O2S/c1-24-16(21-22-23-24)27-10-14(25)18-8-9-26-15-7-6-13(19-20-15)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERUSYNUEOVEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyridazine Ring: Starting from a suitable precursor, such as 4-fluorobenzaldehyde, the pyridazine ring is constructed through a series of condensation and cyclization reactions.

Introduction of the Tetrazole Group: The tetrazole moiety is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile compound.

Thioacetamide Linkage Formation: The final step involves coupling the pyridazine derivative with the tetrazole-thioacetamide intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and purity. This often involves:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the reacting nucleophile or electrophile.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

Chemical Biology: Employed as a tool compound to probe the function of specific proteins or pathways in cells.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on the cell surface or within cells, modulating signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous acetamide and pyridazine derivatives, focusing on structural motifs, substituent effects, and inferred pharmacological implications.

Structural and Functional Group Analysis

Key Differentiators of the Target Compound

Tetrazole vs. Carboxylic Acid Bioisosterism : Unlike compounds with carboxylic acid groups (e.g., 896054-33-4), the 1-methyltetrazole in the target compound improves oral bioavailability by mimicking carboxylic acid’s hydrogen-bonding capacity while resisting hydrolysis .

Fluorophenyl vs.

Thioether Linkage : The thioacetamide bridge provides greater stability than disulfide or ester linkages seen in analogs (e.g., compound 41 in ), reducing susceptibility to oxidative or enzymatic cleavage .

Research Findings and Mechanistic Insights

- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to ’s oxazolidinone derivatives, involving sequential substitutions and protection/deprotection strategies for sensitive groups like tetrazole .

- The ethyloxy linker may confer greater rotational freedom than rigid aromatic linkers (e.g., thiazole in 923681-29-2), enabling optimal pharmacophore alignment .

- Pharmacokinetic Predictions : Computational modeling suggests the fluorophenyl and tetrazole groups synergistically enhance blood-brain barrier penetration relative to dimethoxyphenyl analogs .

Q & A

Q. Table 1: Reaction Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DCC/DMAP, THF, 0°C | 65 | 85 |

| 2 | TBAF, DCM, RT | 78 | 92 |

| 3 | Column Chromatography | 90 | 98 |

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and confirms acetamide linkage .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 452.1234 calculated vs. observed) .

- IR Spectroscopy : Detect thioether (C-S stretch at ~680 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .

Basic: How is initial biological activity screened?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate bioactivity .

- Thioether vs. Sulfone : Compare 2-((1-methyltetrazol-5-yl)thio) with sulfone analogs to assess metabolic stability .

Q. Table 2: SAR of Key Derivatives

| Derivative | Modification | EGFR IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent | None | 12.3 | 8.5 |

| A | -NO₂ at phenyl | 8.7 | 5.2 |

| B | Sulfone replacement | 45.6 | 12.8 |

Advanced: What crystallographic insights inform reactivity?

Methodological Answer:

- X-ray Diffraction : Resolve bond angles (e.g., C-S-C in thioether: ~104°) and planarity of the pyridazine ring for π-π stacking predictions .

- Hydrogen Bonding : Identify interactions between the acetamide carbonyl and active-site residues (e.g., Lys123 in kinase targets) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Assay Validation : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays) .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dehalogenated species) that may skew results .

- Meta-Analysis : Compare data across cell lines (e.g., HeLa vs. HEK293) to identify cell-specific effects .

Advanced: How does computational modeling predict binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with EGFR (PDB: 1M17). Key residues: Met793 (hydrophobic pocket) and Thr854 (hydrogen bonding) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex .

Advanced: What strategies improve regioselectivity in heterocyclic coupling?

Methodological Answer:

- Directed Metalation : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) with boronic esters to target pyridazine C-3 positions .

- Microwave Assistance : Enhance reaction specificity (e.g., 150°C, 20 min) for tetrazole-thioether formation .

Advanced: How to evaluate metabolic stability and metabolite identification?

Methodological Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at phenyl ring) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® kits) .

Advanced: What factors influence compound stability in formulation?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (40°C/75% RH) in buffers (pH 1–9) to identify hydrolysis-prone sites (e.g., acetamide bond at pH < 3) .

- Light Sensitivity : Use amber vials and UV-vis spectroscopy to monitor photodegradation (λmax 270 nm) .

Q. Table 3: Stability Under Stress Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| Acidic (pH 2) | 25 | Deacetylated product |

| UV Light (48 hr) | 15 | Cis-trans isomer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.